Slower Radioiododestannylation Kinetics vs. Non-Methylated ATE
Radioiododestannylation of the tin precursor N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE), which is prepared directly from N-succinimidyl 4-methyl-3-iodobenzoate, proceeds more slowly than that of the non-methylated analog N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) [1]. When the reaction time is extended to ≥ 10 min, identical radiochemical yields are obtained [1].
| Evidence Dimension | Rate of radioiododestannylation |
|---|---|
| Target Compound Data | MATE radioiododestannylation is slower; ≥ 10 min required to reach maximum yield. |
| Comparator Or Baseline | ATE: faster radioiododestannylation; reaches maximum yield in < 10 min. |
| Quantified Difference | Identical yields after ≥ 10 min; reaction rate advantage for ATE at short times. |
| Conditions | Radioiodination using tert-butylhydroperoxide or N-chlorosuccinimide as oxidant, room temperature. |
Why This Matters
For routine labeling protocols with incubation times ≥ 10 min, MATE-based chemistry provides equivalent yield to ATE, while the slower kinetics can be exploited for tighter control over reaction progress in time-sensitive processes.
- [1] Garg PK, Garg S, Zalutsky MR. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: synthesis and potential utility for the radioiodination of monoclonal antibodies. Nucl Med Biol. 1993;20(4):379-387. doi:10.1016/0969-8051(93)90067-5 View Source
